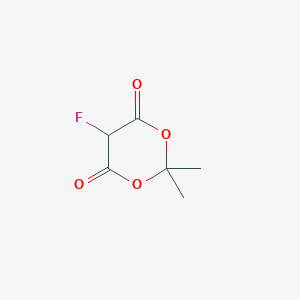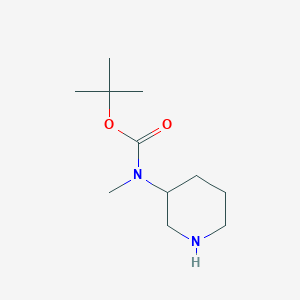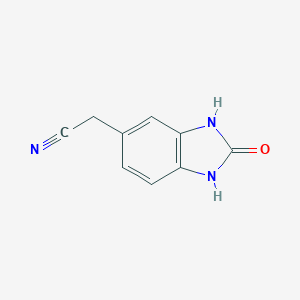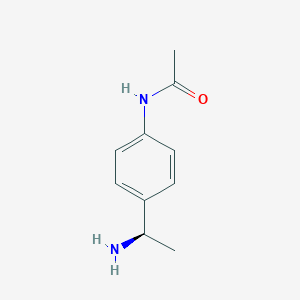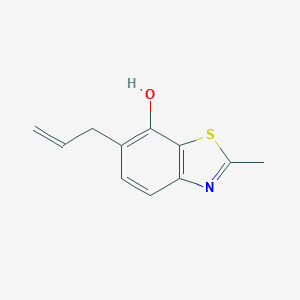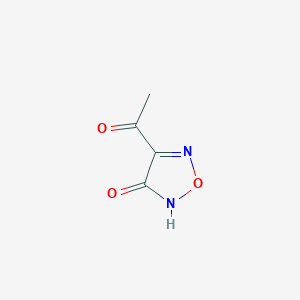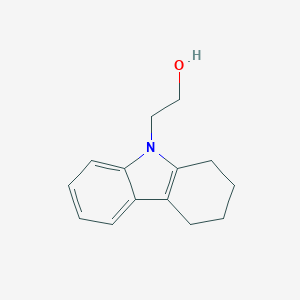
9H-Carbazole-9-ethanol, 1,2,3,4-tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Carbazole-9-ethanol, 1,2,3,4-tetrahydro- is a carbazole derivative . It has been studied for its potential as a butyrylcholinesterase (BChE) inhibitor . BChE inhibitors are considered a potential therapeutic target for Alzheimer’s disease (AD) .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydro-9H-carbazole derivatives involves a series of reactions . The process includes the design and synthesis of the derivatives, which are then evaluated as BChE inhibitors . The synthesis methods are in accordance with the Lipinski rule .Molecular Structure Analysis
The molecular structure of 9H-Carbazole-9-ethanol, 1,2,3,4-tetrahydro- is based on the indole structure, but with a second benzene ring fused onto the five-membered ring at the 2–3 position of indole .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,3,4-tetrahydro-9H-carbazole derivatives include a series of reactions . These reactions involve the use of various catalysts and reagents .Mécanisme D'action
The mechanism of action of 1,2,3,4-tetrahydro-9H-carbazole derivatives involves the inhibition of butyrylcholinesterase (BChE) . These derivatives have shown potent BChE inhibitory activity, with one derivative in particular, 1-(2-(6-fluoro-1,2,3,4-tetrahydro-9H-carbazole-9-yl)ethyl)piperidin-1-ium chloride (15g), demonstrating the most potent anti-BChE activity .
Orientations Futures
The future directions for the study of 9H-Carbazole-9-ethanol, 1,2,3,4-tetrahydro- and its derivatives could involve further exploration of their potential as therapeutic agents for Alzheimer’s disease . This could include in-depth studies on their pharmacokinetic properties, efficacy, and safety in preclinical and clinical trials .
Propriétés
IUPAC Name |
2-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c16-10-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1,3,5,7,16H,2,4,6,8-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQONTKKCARMUHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9H-Carbazole-9-ethanol, 1,2,3,4-tetrahydro- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


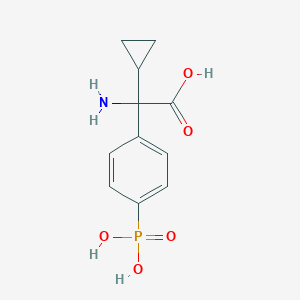
![1-Isopropyl-7-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B60748.png)

